molecular formula C22H20N2O3 B14146790 N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide CAS No. 362482-01-7

N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide

Cat. No.: B14146790
CAS No.: 362482-01-7
M. Wt: 360.4 g/mol
InChI Key: MQDYEXBVAYSOEI-UHFFFAOYSA-N
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Description

N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide is an organic compound with the molecular formula C29H26N2O4 It is a complex molecule that features a benzamide core substituted with methoxybenzoyl and aminophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide typically involves the following steps:

    Formation of 4-methoxybenzoyl chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Amination Reaction: The 4-methoxybenzoyl chloride is then reacted with 4-aminophenyl-3-methylbenzamide in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is mediated by the compound’s unique chemical structure, which allows it to fit into the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]benzyl}phenyl)benzamide
  • 2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide
  • 3-Methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide

Uniqueness

N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

362482-01-7

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide

InChI

InChI=1S/C22H20N2O3/c1-15-4-3-5-17(14-15)22(26)24-19-10-8-18(9-11-19)23-21(25)16-6-12-20(27-2)13-7-16/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

MQDYEXBVAYSOEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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